Pristanate
描述
Historical Perspectives in Pristanate Discovery and Early Research
The foundational discovery of pristanic acid, the parent compound of this compound, occurred in 1964. R. P. Hansen and J. D. Morrison successfully isolated pristanic acid from butterfat wikipedia.orgwikipedia.org. The nomenclature of pristanic acid, and consequently this compound, is rooted in the hydrocarbon pristane (B154290) (2,6,10,14-tetramethylpentadecane), which was initially identified in shark liver. The term "pristane" itself is derived from the Latin word "pristis," meaning "shark" wikipedia.orgwikipedia.org.
Early research efforts focused on understanding the metabolic fate of pristanic acid. Studies revealed that pristanic acid could be activated within various subcellular compartments, including peroxisomes, mitochondria, and the endoplasmic reticulum nepjol.info. However, subsequent findings indicated that peroxisomes exhibit the highest activity for pristanoyl-CoA/phytanoyl-CoA thioesterase, an enzyme specifically involved in the metabolism of methyl-branched fatty acids like pristanic acid nepjol.infoebi.ac.uk.
Significance of this compound within Branched-Chain Lipid Metabolism Studies
Once formed, pristanic acid is primarily degraded via peroxisomal beta-oxidation wikipedia.orgwikipedia.orgebi.ac.ukhmdb.caresearchgate.net. This process involves three cycles of beta-oxidation within the peroxisomes, after which the shortened fatty acyl-CoA derivatives are esterified to carnitine and transported to mitochondria for complete oxidation researchgate.net.
Beyond its role as a metabolic intermediate, pristanic acid also functions as a natural ligand for peroxisome proliferator-activated receptor alpha (PPARα) at physiological concentrations wikipedia.orgwikipedia.orgebi.ac.ukhmdb.caloinc.org. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, suggesting a broader signaling role for pristanic acid in cellular processes.
The accumulation of pristanic acid, often alongside phytanic acid, is a hallmark of several inherited peroxisomal disorders, such as Zellweger syndrome and Refsum disease wikipedia.orgwikipedia.orghmdb.caloinc.orgresearchgate.netresearchgate.nettestcatalog.orgresearchgate.net. These conditions arise from defects in peroxisome biogenesis or specific enzyme deficiencies that impair the degradation of these branched-chain fatty acids, leading to their elevated concentrations in tissues and bodily fluids researchgate.nettestcatalog.orgresearchgate.net. Studying this compound metabolism is therefore crucial for understanding the pathophysiology of these disorders and for diagnostic purposes testcatalog.org.
Structure
2D Structure
3D Structure
属性
分子式 |
C19H37O2- |
|---|---|
分子量 |
297.5 g/mol |
IUPAC 名称 |
2,6,10,14-tetramethylpentadecanoate |
InChI |
InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)/p-1 |
InChI 键 |
PAHGJZDQXIOYTH-UHFFFAOYSA-M |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)[O-] |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)[O-] |
产品来源 |
United States |
Pristanate Biochemistry and Metabolism
Biosynthesis and Precursor Pathways of Pristanate
This compound is formed through a specialized peroxisomal alpha-oxidation pathway that processes phytanic acid. This pathway is essential because the methyl group at the beta-carbon (C3) of phytanic acid prevents its direct entry into the mitochondrial or peroxisomal beta-oxidation cycles. wikipedia.orgnepjol.infobyjus.comsmpdb.ca
Origin from Phytanic Acid Metabolism
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a 20-carbon branched-chain fatty acid obtained primarily from dietary sources, such as dairy products, meat, and fish, where it originates from the phytol (B49457) component of chlorophyll. nih.govbyjus.comencyclopedia.pubnih.gov The alpha-oxidation pathway ensures the breakdown of phytanic acid by removing a single carbon from the carboxyl end, ultimately yielding pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), a 19-carbon branched-chain fatty acid. portlandpress.comnih.govwikipedia.orgnepjol.info This conversion is critical, as pristanic acid, with its methyl group now at the C2 position, can subsequently undergo peroxisomal beta-oxidation. portlandpress.comwikipedia.org
Enzymatic Steps in Phytanic Acid Alpha-Oxidation to Pristanic Acid
The alpha-oxidation of phytanic acid to pristanic acid involves a sequence of four enzymatic reactions, primarily localized within the peroxisomes. portlandpress.comwikipedia.orgoup.comnih.gov
Table 1: Overview of Enzymes in Phytanic Acid Alpha-Oxidation
| Step | Enzyme Class/Name | Substrate | Product | Key Cofactors/Requirements | Cellular Location |
| 1 | Phytanoyl-CoA Synthase (Acyl-CoA Synthetase) | Phytanic Acid | Phytanoyl-CoA | CoA, ATP, Mg²⁺ | Peroxisomes |
| 2 | Phytanoyl-CoA Hydroxylase (PhyH) | Phytanoyl-CoA | 2-Hydroxyphytanoyl-CoA | Fe²⁺, O₂, 2-oxoglutarate | Peroxisomes |
| 3 | 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxyphytanoyl-CoA | Pristanal (B217276), Formyl-CoA | Thiamine (B1217682) pyrophosphate (TPP), Mg²⁺ | Peroxisomes |
| 4 | Aldehyde Dehydrogenase | Pristanal | Pristanic Acid | NAD⁺ | Peroxisomes (likely) |
The initial step in the alpha-oxidation pathway involves the activation of phytanic acid. Phytanoyl-CoA synthase, a type of acyl-CoA synthetase, catalyzes the conversion of phytanic acid into its active coenzyme A (CoA) ester, phytanoyl-CoA. byjus.comsmpdb.caoup.comnih.govmdpi.com This reaction requires ATP and magnesium ions (Mg²⁺) to proceed. nih.gov This activation is crucial as phytanoyl-CoA is the true substrate for the subsequent hydroxylation step. oup.com
Phytanoyl-CoA hydroxylase (PhyH), encoded by the PHYH gene, is a peroxisomal enzyme that catalyzes the second and pivotal step in phytanic acid alpha-oxidation. oup.commedlineplus.govontosight.aisinobiological.comresearchgate.net PhyH introduces a hydroxyl group at the alpha-carbon (C2) of phytanoyl-CoA, converting it into 2-hydroxyphytanoyl-CoA. nepjol.infobyjus.comoup.comontosight.ai This hydroxylation is a dioxygenase reaction that requires molecular oxygen (O₂), ferrous iron (Fe²⁺), and 2-oxoglutarate as cofactors. oup.comnih.govmdpi.comoup.com The activity of PhyH is critical; a deficiency in this enzyme leads to the accumulation of phytanic acid, a hallmark of Refsum disease. encyclopedia.puboup.commedlineplus.govontosight.aioup.com
Following hydroxylation, 2-hydroxyphytanoyl-CoA is acted upon by 2-hydroxyphytanoyl-CoA lyase (HACL1, previously known as 2-HPCL). wikipedia.orgnepjol.infooup.comontosight.ainih.gov This peroxisomal enzyme catalyzes the cleavage of the carbon-carbon bond between the C1 and C2 atoms of 2-hydroxyphytanoyl-CoA. ontosight.ainih.gov This reaction is dependent on thiamine pyrophosphate (TPP) and magnesium ions (Mg²⁺). wikipedia.orgnih.govuniprot.orgportlandpress.com The products of this cleavage are pristanal (a 2-methyl-branched fatty aldehyde, one carbon shorter than the original phytanic acid) and formyl-CoA. wikipedia.orgnepjol.infobyjus.comoup.comontosight.ai Formyl-CoA is subsequently broken down into formate (B1220265) and then carbon dioxide (CO₂). wikipedia.orgnih.govnih.gov
The final step in the alpha-oxidation pathway involves the oxidation of pristanal to pristanic acid. wikipedia.orgnepjol.infobyjus.comoup.com This reaction is catalyzed by an aldehyde dehydrogenase, which is NAD⁺-dependent. nepjol.infooup.comnih.govoup.com While early studies suggested this enzyme might be localized in the endoplasmic reticulum, recent evidence indicates that peroxisomes themselves possess endogenous pristanal dehydrogenase activity, implying its peroxisomal localization. oup.com The precise identity of this specific aldehyde dehydrogenase remains a subject of ongoing research. portlandpress.comoup.com Once formed, pristanic acid can be activated to pristanoyl-CoA and then efficiently degraded through peroxisomal beta-oxidation. portlandpress.comwikipedia.orgoup.comnih.gov
Table 2: Key Intermediates and Products in Phytanic Acid Alpha-Oxidation
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | PubChem CID | Role in Pathway |
| Phytanic Acid | C₂₀H₄₀O₂ | 324.53 | 26840 | Initial substrate, dietary branched-chain fatty acid |
| Phytanoyl-CoA | C₄₁H₇₄N₇O₁₇P₃S | 1062.06 | 439640 | Activated form of phytanic acid |
| 2-Hydroxyphytanoyl-CoA | C₄₁H₇₄N₇O₁₈P₃S | 1078.10 | 441263 | Hydroxylated intermediate |
| Pristanal | C₁₉H₃₈O | 282.50 | (No direct PubChem CID found for Pristanal, but it's a 2-methyl-branched fatty aldehyde) | Aldehyde intermediate, one carbon shorter |
| Pristanic Acid | C₁₉H₃₈O₂ | 298.50 | 123929 | Final product of alpha-oxidation, substrate for beta-oxidation |
| This compound | C₁₉H₃₇O₂⁻ | 297.49 | 20849056 | Anionic form of pristanic acid |
Molecular Interactions and Cellular Roles of Pristanate
Pristanate as a Ligand for Nuclear Receptors
Nuclear receptors constitute a class of proteins responsible for sensing various molecules, including steroids, thyroid hormones, and vitamins. wikipedia.org These intracellular receptors collaborate with other proteins to regulate the expression of specific genes, thereby governing an organism's development, homeostasis, and metabolism. wikipedia.org A unique characteristic of nuclear receptors is their direct control over genomic DNA, classifying them as transcription factors. wikipedia.org Ligand binding to a nuclear receptor induces a conformational change that activates the receptor, leading to either up- or down-regulation of gene expression. wikipedia.org
Pristanic acid, the precursor to this compound, acts as a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα) at physiological concentrations. wikipedia.orgwikipedia.orgnih.govresearchgate.net Research indicates that both phytanic acid and pristanic acid activate PPARα in a concentration-dependent manner. nih.govresearchgate.netresearchgate.net This activation is observed through both the ligand-binding domain of PPARα and a specific DNA sequence known as the PPAR response element (PPRE). nih.govresearchgate.netresearchgate.net
Table 1: Activation of PPARα by Pristanic Acid and Phytanic Acid
| Ligand | Concentration for Significant Induction via PPRE | Trans-activation of PPARδ and PPARγ |
| Pristanic Acid | 1 µM nih.govresearchgate.netresearchgate.net | Negligible nih.govresearchgate.netresearchgate.net |
| Phytanic Acid | 3 µM nih.govresearchgate.netresearchgate.net | Negligible nih.govresearchgate.netresearchgate.net |
Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor fundamentally involved in lipid metabolism. frontiersin.org Pristanic acid serves as a naturally occurring ligand for PPARα. nih.govresearchgate.netnih.gov Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). nih.govnih.govbiorxiv.orgtocris.comsmw.ch This heterodimeric complex then binds to specific DNA sequences, known as peroxisome proliferator response elements (PPREs), located in the promoter regions of target genes. nih.govnih.govbiorxiv.orgsmw.chfrontiersin.org
PPARα demonstrates high affinity for unsaturated long-chain fatty acyl-CoAs and fatty acids commonly found in mammalian cells, with dissociation constant (K(d)) values ranging from 1 to 14 nM. nih.gov The binding of ligands like this compound induces conformational changes within PPARα, which are crucial for its subsequent role in transcriptional regulation. nih.gov The stable interaction of the PPARα/RXRα heterodimer is essential for effective binding to PPREs, as PPARα alone may not bind robustly. frontiersin.orgnih.gov
Mechanisms of Transcriptional Regulation Mediated by this compound-PPARα Axis
The this compound-PPARα axis mediates transcriptional regulation through a complex series of molecular events. Upon ligand binding, the PPARα/RXRα heterodimer undergoes a conformational shift. wikipedia.orgnih.govsmw.chfrontiersin.org This change facilitates the dissociation of corepressor complexes and the subsequent recruitment of coactivator proteins. wikipedia.orgnih.govsmw.chfrontiersin.org Coactivators, such as CBP1/P300, SRC-1, and PGC1, play a critical role in assembling the general transcriptional machinery at the promoter region, thereby activating the transcription of target genes. nih.govfrontiersin.orgnih.gov This process is referred to as ligand-dependent transactivation. nih.govsmw.chfrontiersin.orgwikipedia.org
Beyond activation, PPARα can also negatively regulate gene expression through a mechanism known as transrepression. nih.govsmw.chfrontiersin.orgfrontiersin.org This often involves interference with the activity of other transcription factors, such as NF-κB and AP-1, or direct protein-protein interactions, sometimes independently of DNA binding. nih.govsmw.chfrontiersin.orgfrontiersin.org PPREs themselves are characterized by hexameric repeats (AGGTCA) separated by one or two nucleotides, referred to as DR1 and DR2 elements. frontiersin.org Furthermore, PPARα can repress transcription by binding to PPREs located near STAT response elements, thereby interfering with STAT1 and STAT3 activation. frontiersin.org Post-translational modifications, such as SUMOylation of PPARα, can also influence its transcriptional activity, enabling interactions with transcription factors like GABPα to repress gene expression. smw.chfrontiersin.org
Regulation of Gene Expression by this compound and Related Compounds
Gene expression is a tightly controlled process within cells, regulated by transcription factors that can either activate or repress the transcription of specific genes. savemyexams.comkhanacademy.orguwa.edu.au This regulation occurs at multiple stages, including transcription initiation, transcript processing, and translation. uwa.edu.au Pristane (B154290), the hydrocarbon from which pristanic acid is derived, has been identified as a potent inducer of gene expression. nih.gov
Effects on Specific Gene Trans-Activation
Pristanic acid significantly induces trans-activation via the PPRE at concentrations as low as 1 µM. nih.govresearchgate.netresearchgate.net PPARα, when activated by ligands like this compound, primarily regulates genes involved in fatty acid transport and oxidation. frontiersin.org In the liver, PPARα activity controls the expression of various apolipoproteins, including LPL, APOA5, APOA1, and APOA2, as functional PPREs have been identified in their promoters. frontiersin.org
PPARα directly enhances the expression of crucial genes involved in mitochondrial fatty acid β-oxidation, such as Acox1, Cpt1, and Ehhadh. frontiersin.orgbiorxiv.org Canonical PPARα target genes, including Cyp4a10, Ehhadh, and Hmgcs2, are implicated in ω-oxidation, peroxisomal oxidation, and ketogenesis, respectively. biorxiv.org Additionally, PPARα activates the transcription of pro-catabolic hepatokines like fibroblast growth factor 21 (Fgf21). biorxiv.org Studies have shown that pristane can induce the trans-activation of various CAT genes, including SV2cat, HIVcat, RSVcat, and MMTVcat, and specifically activate pA10cat and pOSP/11. nih.gov
Table 2: Specific Genes Regulated by PPARα Activation
| Gene Name | Function/Pathway | Regulation by PPARα | Citation |
| LPL | Apolipoprotein, lipid transport | Upregulated | frontiersin.org |
| APOA5 | Apolipoprotein, lipid transport | Upregulated | frontiersin.org |
| APOA1 | Apolipoprotein, lipid transport | Upregulated | frontiersin.org |
| APOA2 | Apolipoprotein, lipid transport | Upregulated | frontiersin.org |
| Acox1 | Mitochondrial fatty acid β-oxidation | Enhanced | frontiersin.org |
| Cpt1 | Mitochondrial fatty acid β-oxidation | Enhanced | frontiersin.org |
| Ehhadh | Mitochondrial fatty acid β-oxidation, peroxisomal oxidation | Enhanced | frontiersin.orgbiorxiv.org |
| Cyp4a10 | ω-oxidation | Upregulated | biorxiv.org |
| Hmgcs2 | Ketogenesis | Upregulated | biorxiv.org |
| Fgf21 | Pro-catabolic hepatokine | Activated | biorxiv.org |
Impact on Broad Gene Expression Programs
PPARα plays a central role in governing hepatic lipid homeostasis and is a critical component of the fasting response, influencing broad gene expression programs. biorxiv.org Deficiencies in fatty acid oxidation can lead to epigenetic changes and subsequent PPARα-sensitive transcription. biorxiv.org During fasting, there is an observed enhancer priming and acetylation proximal to PPARα binding sites within regulatory elements, particularly those associated with lipid metabolism genes. biorxiv.org These PPARα-sensitive enhancers are predominantly linked to lipid metabolism. biorxiv.org
Furthermore, gene expression programs can be significantly influenced by metabolic processes and inflammation. nih.gov Studies have also highlighted that transcriptional instability can result in substantial differences in gene expression programs within cell lines. broadinstitute.org
This compound's Involvement in Lipid Homeostasis and Metabolism Regulation
This compound, through its acid form pristanic acid, is intrinsically linked to lipid homeostasis and metabolism. Pristanic acid is a branched-chain fatty acid, and its metabolism is closely associated with that of phytanic acid. wikipedia.orgwikipedia.orgresearchgate.netontosight.ai As mentioned, it is derived from the diet or as an alpha-oxidation product of phytanic acid and is subsequently degraded via peroxisomal beta-oxidation in the liver. wikipedia.orgwikipedia.org
This compound in Cellular Signaling Pathways
This compound, the salt or ester form of pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), functions as a significant signaling molecule within various cellular pathways. Present at micromolar concentrations in healthy individuals' blood plasma, this compound is a branched-chain fatty acid derived either directly from diet or through the alpha-oxidation of phytanic acid wikipedia.orghmdb.ca. Its involvement in cellular signaling is crucial for regulating metabolic processes, influencing gene expression, and mediating cellular responses, including those related to toxicity and inflammation hmdb.caaginganddisease.orgresearchgate.net.
Mechanisms of this compound-Induced Cellular Signaling
This compound primarily exerts its cellular signaling effects through its role as a natural ligand for specific nuclear receptors and G protein-coupled receptors. A key mechanism involves its interaction with peroxisome proliferator-activated receptor alpha (PPARα) wikipedia.orghmdb.caresearchgate.net. This compound activates PPARα in a concentration-dependent manner, leading to the modulation of gene transcription hmdb.caresearchgate.net. PPARα, a member of the nuclear receptor superfamily, acts as a transcription factor, influencing downstream effects related to metabolism, proliferation, and apoptosis researchgate.net.
Beyond PPARα, this compound has been implicated in intracellular calcium (Ca2+) signaling. Research indicates that this compound, alongside phytanic acid, can mediate Ca2+ deregulation within cells. This effect is suggested to involve the activation of the free fatty acid receptor GPR40 (also known as FFAR1), a G protein-coupled receptor aginganddisease.orgnih.gov. Activation of GPR40 by this compound leads to a significant increase in intracellular Ca2+ levels, a critical second messenger in numerous cellular processes nih.gov. This Ca2+ deregulation can specifically involve the inositol (B14025) 1,4,5-trisphosphate (InsP3)-Ca2+ signaling pathway, particularly observed in glial cells aginganddisease.orgnih.gov.
Furthermore, this compound's signaling mechanisms extend to inducing cellular stress responses. It has been shown to strongly induce the generation of reactive oxygen species (ROS), which can contribute to its cytotoxic activity on brain cells aginganddisease.org. This ROS generation, combined with mitochondrial dysfunction and Ca2+ deregulation, forms a complex array of toxic activities mediated by this compound aginganddisease.org.
Investigation of Downstream Cellular Responses to this compound Signaling
The activation of specific receptors by this compound triggers a cascade of downstream cellular responses, leading to diverse physiological and pathophysiological outcomes. The most well-characterized downstream effect of PPARα activation by this compound is the induction of enzymes involved in the peroxisomal β-oxidation pathway aginganddisease.org. This process is vital for the degradation of branched-chain fatty acids like this compound itself and contributes to carnitine homeostasis aginganddisease.org.
The involvement of this compound in Ca2+ signaling through GPR40 activation leads to significant cellular consequences. The increase in intracellular Ca2+ can impact various cellular functions, given calcium's role as a ubiquitous second messenger nih.govkhanacademy.org. In the context of brain cells, this compound-induced Ca2+ deregulation is associated with mitochondrial depolarization and ultimately, cell death, highlighting a cytotoxic downstream response aginganddisease.org.
Moreover, the interaction of this compound with PPARα has broader implications for cellular regulation. PPARs, as transcription factors, can upregulate the expression of genes such as α-methylacyl-CoA racemase (AMACR), an enzyme critical for the degradation of methylated fatty acids and bile acids researchgate.net. Additionally, PPARα activation by this compound has been shown to interfere with the NF-κB pathway, suggesting potential immunomodulatory effects researchgate.net. The NF-κB pathway is a central regulator of immune responses and inflammation, indicating that this compound signaling can influence these critical cellular processes researchgate.net.
The downstream cellular responses to this compound signaling are summarized in the following table, illustrating the diverse biological processes modulated by this compound.
Table 1: Downstream Cellular Responses to this compound Signaling
| Signaling Pathway/Target | Mechanism of Action | Downstream Cellular Response | Research Findings/Notes |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Natural ligand binding and activation wikipedia.orghmdb.caresearchgate.net | Induction of peroxisomal β-oxidation enzymes aginganddisease.org | Contributes to carnitine homeostasis aginganddisease.org. Leads to transcriptional changes related to metabolism, proliferation, and apoptosis researchgate.net. |
| Free Fatty Acid Receptor GPR40 (FFAR1) | Activation by this compound nih.gov | Increase in intracellular Ca2+ levels nih.gov | Involves InsP3-Ca2+ signaling pathway in glial cells aginganddisease.orgnih.gov. Associated with Ca2+ deregulation, mitochondrial depolarization, and cell death in brain cells aginganddisease.org. |
| Reactive Oxygen Species (ROS) Generation | Strong induction by this compound aginganddisease.org | Oxidative stress, cytotoxic activity on brain cells aginganddisease.org | Part of a complex array of toxic activities aginganddisease.org. |
| NF-κB Pathway | Interference via PPARα activation researchgate.net | Immunomodulatory effects researchgate.net | Implies a role in regulating inflammatory responses researchgate.net. |
| α-Methylacyl-CoA Racemase (AMACR) Expression | Upregulation via PPAR activation researchgate.net | Enhanced degradation of methylated fatty acids researchgate.net | AMACR is also involved in bile acid and ibuprofen (B1674241) degradation researchgate.net. |
Advanced Research Methodologies and Models in Pristanate Studies
Analytical Methodologies for Pristanate Detection and Quantification
Accurate detection and quantification of this compound in biological matrices are fundamental to both clinical diagnostics and basic research. Given its complex structure and the presence of multiple stereoisomers, specialized analytical techniques are required.
Chromatography is an indispensable tool for the separation and analysis of this compound and its various forms. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed. For the resolution of this compound's stereoisomers, chiral chromatography is essential. This can be achieved through two main approaches: the use of chiral stationary phases (CSPs) or the derivatization of the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column. chiralpedia.cominterchim.com
One strategy involves the use of chiral stationary phases that interact differently with each enantiomer, allowing for their separation. interchim.com For instance, diastereomeric mixtures of pristanic acid have been successfully separated using silica (B1680970) gel column chromatography after conversion to corresponding amides. benthamdirect.com Another approach is the derivatization of this compound with a chiral reagent to form diastereomeric derivatives, which can then be resolved using conventional gas-liquid chromatography (GLC). taylorfrancis.com The separation of different diastereomers of pristanic acid, such as the LDD, DLL, LLL, and DDD forms, has been demonstrated using these techniques. aocs.org
| Technique | Principle | Application in this compound Analysis | Key Findings |
| Chiral Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Chiral columns contain a stationary phase that interacts stereoselectively with enantiomers. | Analysis of pristanic acid diastereomers. aocs.org | Successful separation of LDD, DLL, LLL, and DDD forms of pristanic acid. aocs.org |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase under high pressure. Chiral stationary phases or chiral mobile phase additives are used for enantiomeric separation. chiralpedia.com | Resolution of hydroxy fatty acid enantiomers, a related class of chiral lipids. aocs.org | Provides a sensitive method for the analysis of chiral lipids without the need for derivatization. aocs.org |
| Silica Gel Column Chromatography | A form of liquid chromatography where the stationary phase is silica gel. Separation is based on polarity. | Separation of pristanic acid diastereomers after conversion to amides. benthamdirect.com | Enables the isolation of specific diastereomers like (2R,6R,10R)- and (2S,6R,10R)-pristanic acids. benthamdirect.com |
Mass spectrometry (MS), often coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for the sensitive and specific quantification of this compound. nih.gov LC-tandem mass spectrometry (LC-MS/MS) is a particularly robust method for analyzing pristanic acid in biological samples like plasma and serum. nih.gov
These methods typically involve an initial sample preparation step, such as acid hydrolysis, to release the fatty acids from their esterified forms. nih.gov To enhance sensitivity and chromatographic performance, derivatization is often employed. For example, pentafluorobenzyl derivatives of pristanic acid can be analyzed using electron capture negative ion mass fragmentography, a highly sensitive technique. nih.gov Another approach involves derivatization to form trimethyl-amino-ethyl (TMAE) iodide esters, which are then analyzed by UPLC-MS/MS in positive electrospray ionization mode. nih.gov Stable isotope dilution analysis, where a known amount of an isotopically labeled internal standard is added to the sample, is frequently used for accurate quantification. nih.gov
| Mass Spectrometry Technique | Derivatization Method | Ionization Mode | Application in this compound Research | Limit of Detection |
| LC-MS/MS | Trimethyl-amino-ethyl (TMAE) iodide esters | Positive Electrospray Ionization (ESI+) | Quantification of pristanic acid in plasma for diagnosis of peroxisomal disorders. nih.gov | Not specified |
| GC-MS (Electron Capture Negative Ion Mass Fragmentography) | Pentafluorobenzyl derivatives | Electron Capture Negative Ionization (ECNI) | Accurate quantitation of pristanic and phytanic acid in plasma. nih.gov | 1 pg |
In Vitro Models for this compound Metabolic and Cellular Research
In vitro models are essential for dissecting the molecular mechanisms of this compound metabolism and its effects on cellular function in a controlled environment. A variety of cell-based systems are utilized for these studies.
Cultured skin fibroblasts from patients with peroxisomal biogenesis disorders (PBDs) are a valuable tool. nih.gov These cells exhibit the characteristic biochemical abnormalities of the disease, such as impaired oxidation of pristanic acid. nih.govnih.gov They can be used to study the underlying enzymatic defects and to test potential therapeutic interventions.
Immortalized cell lines, such as HepG2 and Huh7, are also widely used in fatty acid metabolism research. researchgate.net These cell lines can be treated with fatty acids to model conditions like non-alcoholic fatty liver disease (NAFLD) and to study the cellular responses to lipid overload. nih.govmdpi.com More recently, induced pluripotent stem cells (iPSCs) derived from patients have been differentiated into hepatocyte-like cells. drugtargetreview.com These models offer the advantage of a patient-specific genetic background and can recapitulate key aspects of liver disease in a dish. drugtargetreview.com
In Vivo Models for this compound Metabolic and Physiological Research
Genetically engineered mice with defects in peroxisome biogenesis genes (PEX genes) serve as models for Zellweger spectrum disorders. nih.govkuleuven.be These mice exhibit many of the pathological features seen in human patients, including the accumulation of very-long-chain fatty acids and branched-chain fatty acids like pristanic acid. nih.govbiorxiv.org For example, the Pex1-G844D mouse model recapitulates a mild form of human Zellweger spectrum disorder and shows reduced oxidation of pristanic acid in cultured fibroblasts. nih.gov These animal models are crucial for investigating disease pathogenesis and for the preclinical evaluation of novel therapies. nih.govkuleuven.be
In addition to mouse models, other organisms are being explored for studying peroxisomal disorders. The nematode Caenorhabditis elegans and the zebrafish (Danio rerio) have been proposed as invertebrate and vertebrate model systems, respectively, due to their genetic tractability and the conservation of peroxisomal functions. biorxiv.orgbiologists.com
Methodologies for this compound Derivatives Synthesis and Characterization
The synthesis of specific this compound diastereomers and their derivatives is crucial for use as analytical standards and for studying the stereospecificity of enzymatic reactions and biological effects.
A key synthetic strategy involves the dehomologation of a longer-chain precursor, such as (3RS,7R,11R)-dihydrophytol, to produce (2RS,6R,10R)-pristanic acid. benthamdirect.com The resulting diastereomeric mixture can then be separated by converting the acids into amides, which are more amenable to chromatographic resolution. The separated amides can subsequently be converted back to the individual (2R,6R,10R)- and (2S,6R,10R)-pristanic acid diastereomers. benthamdirect.com
The characterization of these synthetic derivatives relies on a combination of analytical techniques. Gas-liquid chromatography (GLC) is used to assess the purity and separate isomers. taylorfrancis.com Mass spectrometry (MS), often coupled with GC (GC-MS), provides structural information and confirms the molecular weight of the synthesized compounds. oup.com
Pristanate As a Biochemical Biomarker
Research on Pristanate as a Metabolite Biomarker for Metabolic Perturbations
Research has extensively demonstrated the utility of this compound as a biomarker, primarily in the context of inherited metabolic disorders affecting peroxisome function.
Peroxisomal Disorders: Zellweger Spectrum Disorder (ZSD) this compound, along with phytanic acid, notably accumulates in several inherited disorders characterized by impaired peroxisomal function, such as Zellweger syndrome and other generalized peroxisomal disorders hmdb.cawikipedia.orgwikipedia.org. In these conditions, the absence or dysfunction of peroxisomes impairs the normal degradation of both phytanic acid and pristanic acid hmdb.ca. Elevated levels of pristanic acid are a biochemical hallmark of Zellweger spectrum disorder (ZSD), a severe genetic disorder of peroxisome biogenesis affecting multiple organ systems mdpi.comnih.gov. Metabolomic profiling studies have identified abnormal levels of peroxisomal metabolites, including pristanic acid, in individuals with ZSD nih.gov.
Refsum Disease Distinction It is crucial to differentiate the role of this compound in Zellweger spectrum disorder from that in Refsum disease. Refsum disease is an inborn error of metabolism characterized by a defect in the peroxisomal alpha-oxidation of phytanic acid, specifically due to mutations in the gene encoding phytanoyl-CoA 2-hydroxylase (PHYH) researchgate.netnih.govelainternational.eu. This defect leads to the accumulation of phytanic acid in plasma and tissues nih.govelainternational.eu. While pristanic acid is a product of phytanic acid alpha-oxidation, this compound itself does not typically accumulate in Refsum disease to the same extent as phytanic acid, because the defect in alpha-oxidation prevents its formation from the primary accumulating substrate researchgate.netresearchgate.net. In contrast, in Zellweger syndrome, where peroxisomal beta-oxidation is broadly impaired, both phytanic acid and pristanic acid accumulate hmdb.caresearchgate.net.
Other Metabolic Contexts While its primary biomarker role is in peroxisomal disorders, this compound levels have been investigated in other metabolic contexts. For instance, a metabolome-wide Mendelian randomization study exploring the causality of blood metabolites on hepatocellular carcinoma and cholangiocarcinoma identified this compound levels as a potential protective factor against these hepatobiliary tumors nih.gov. However, this indicates a correlation of its levels with a protective effect, rather than its accumulation signaling a metabolic perturbation in these specific cancers.
The following table summarizes the key findings regarding this compound as a biomarker in metabolic perturbations:
Table 1: this compound as a Biomarker in Metabolic Perturbations
| Metabolic Perturbation | This compound Level | Underlying Mechanism | Associated Compound(s) | Citation |
| Zellweger Syndrome / Generalized Peroxisomal Disorders | Elevated | Impaired peroxisomal beta-oxidation of pristanic acid due to dysfunctional or absent peroxisomes | Phytanic acid (also elevated) | hmdb.cawikipedia.orgwikipedia.orgmdpi.comnih.govresearchgate.net |
| Refsum Disease | Not significantly elevated (relative to phytanic acid) | Defect in alpha-oxidation of phytanic acid (prevents this compound formation from phytanic acid) | Phytanic acid (significantly elevated) | researchgate.netnih.govelainternational.euresearchgate.net |
| Hepatocellular Carcinoma & Cholangiocarcinoma | Inverse correlation (protective factor) | Not an accumulation, but higher levels associated with reduced risk | - | nih.gov |
Methodological Approaches for this compound Biomarker Discovery and Validation
The identification and validation of this compound as a biomarker rely heavily on advanced analytical and computational techniques within the field of metabolomics.
Metabolomic Profiling for this compound Biomarker Identification
Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, is a powerful approach for biomarker discovery biocompare.commdpi.com. It offers a dynamic, real-time snapshot of biochemical activity and can capture subtle metabolic shifts indicative of disease biocompare.com. Both targeted and untargeted metabolomic profiling strategies are employed for this compound biomarker identification.
Untargeted Metabolomics : This approach aims to identify and quantify as many metabolites as possible in a biological sample, without specific pre-selection mdpi.comclinmedjournals.orgmdpi.com. It is particularly useful for discovering novel biomarkers and understanding broad metabolic pathway alterations biocompare.comclinmedjournals.org. In the context of peroxisomal disorders, untargeted metabolomic profiling has been effective in detecting mild to intermediate cases of Zellweger spectrum disorder, revealing patterns of abnormal metabolites, including this compound nih.gov.
Targeted Metabolomics : This method focuses on the precise quantification of a predefined set of metabolites of known identity clinmedjournals.orgnih.gov. Once this compound is identified as a potential biomarker through untargeted discovery or prior knowledge, targeted approaches can be developed for its accurate and sensitive measurement in clinical settings mdpi.comnih.gov.
Common analytical platforms for metabolomic profiling that are instrumental in detecting and quantifying this compound include:
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is well-suited for volatile and semi-volatile compounds, including fatty acids like this compound, often requiring chemical derivatization to enhance volatility nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), offers high sensitivity and specificity for a wide range of metabolites, including fatty acids, without the need for derivatization mdpi.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR-based metabolomic profiling can identify and track a broad variety of low molecular weight metabolites simultaneously. While generally less sensitive than MS for low-abundance metabolites, NMR provides highly reproducible data and non-destructive analysis, offering structural information clinmedjournals.orgnih.govrevespcardiol.org.
Advanced Technologies in this compound Biomarker Analysis and Interpretation
The complexity of metabolomic data necessitates advanced technologies for robust analysis and interpretation.
High-Resolution Mass Spectrometry (HRMS) : Technologies like Quadrupole Time-of-Flight (QTOF) MS provide high mass accuracy and resolution, enabling unambiguous identification of this compound and other metabolites, even in complex biological matrices mdpi.comrevespcardiol.org. This precision is crucial for distinguishing isomers and accurately quantifying compounds.
Bioinformatics and Statistical Modeling : Given the large datasets generated by metabolomic profiling, advanced bioinformatics tools and statistical models are indispensable. These tools are used for data processing (e.g., peak picking, alignment), normalization, multivariate statistical analysis (e.g., principal component analysis, partial least squares discriminant analysis), and pathway analysis biocompare.comrevespcardiol.orgcrownbio.com. Such analyses help in identifying statistically significant changes in this compound levels and correlating them with specific metabolic perturbations.
Machine Learning and Artificial Intelligence (AI) : Translational research increasingly leverages large datasets and AI tools to identify biomarker patterns and predict disease states based on metabolic profiles biocompare.com. Machine learning algorithms can identify complex signatures of metabolites, including this compound, that are predictive of disease, improving diagnostic accuracy and potentially tailoring therapeutics based on individual metabolic profiles biocompare.comcancer.gov.
Integrated Omics Approaches : Combining metabolomics with other "omics" platforms, such as genomics and proteomics, provides a more comprehensive understanding of disease mechanisms and can enhance biomarker discovery biocompare.comrevespcardiol.org. This integrated approach allows researchers to link changes in metabolite levels (like this compound) to genetic variations or protein dysfunctions, offering deeper insights into the pathophysiology of metabolic disorders revespcardiol.org.
The continuous evolution of these advanced technologies significantly enhances the ability to discover, validate, and apply this compound as a reliable biochemical biomarker in clinical diagnostics and research.
常见问题
How to formulate a research question for studying Pristanate's biochemical mechanisms?
A well-structured research question should align with the PICOT framework: P opulation (e.g., specific cell lines or enzymes), I ntervention (this compound exposure), C omparison (control groups or alternative compounds), O utcome (e.g., metabolic activity, gene expression), and T imeframe (duration of exposure). For example: "How does 24-hour this compound exposure (I) affect ATP production (O) in hepatic cell lines (P) compared to untreated controls (C)?" This approach ensures specificity and testability .
Q. What are effective strategies for conducting a literature review on this compound?
- Step 1: Use academic databases (PubMed, Scopus) with Boolean keywords: "this compound AND (metabolism OR pharmacokinetics)".
- Step 2: Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025, in vitro/in vivo models).
- Step 3: Synthesize findings using tools like PRISMA flowcharts to identify gaps (e.g., limited data on this compound’s mitochondrial effects).
- Step 4: Critically appraise contradictory results (e.g., variations in dosage or model systems) to refine hypotheses .
Q. What methodologies are recommended for initial experimental design in this compound research?
- Quantitative Approach: Dose-response assays (e.g., IC50 determination) with triplicate technical replicates to ensure reproducibility.
- Controls: Include vehicle-only controls and reference compounds (e.g., known enzyme inhibitors).
- Data Collection: Use standardized protocols for sample preparation (e.g., LC-MS for metabolite quantification) and document deviations meticulously .
Advanced Research Questions
Q. How to address contradictory findings in this compound's pharmacokinetic data across studies?
- Root-Cause Analysis: Compare variables such as administration routes (oral vs. intravenous), species-specific metabolism, or analytical techniques (e.g., HPLC vs. ELISA).
- Meta-Analysis: Pool datasets using random-effects models to account for heterogeneity. For instance, discrepancies in bioavailability may stem from differences in solvent formulations .
- Validation Experiments: Replicate key studies under controlled conditions, ensuring strict adherence to reported methodologies .
Q. What advanced statistical models are suitable for analyzing this compound's dose-response relationships?
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and cooperativity.
- Machine Learning: Apply random forest algorithms to identify covariates (e.g., pH, temperature) influencing this compound’s efficacy.
- Bayesian Inference: Quantify uncertainty in parameters, especially for small-sample studies .
Q. How to integrate multi-omics data in this compound research to elucidate its molecular pathways?
-
Workflow:
Step Method Purpose 1 Transcriptomics (RNA-Seq) Identify differentially expressed genes post-treatment 2 Proteomics (TMT labeling) Quantify protein abundance changes 3 Metabolomics (NMR/LC-MS) Map metabolic flux alterations
Methodological Considerations
- Reproducibility: Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data via repositories like Figshare or Zenodo .
- Ethical Compliance: For studies involving animal models, adhere to ARRIVE guidelines for reporting .
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